Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18971048
InChI: InChI=1S/C28H39Cl2N3O4Si/c1-28(2,3)38(5,6)37-16-15-33(27(35)24-25(29)31-18-32-26(24)30)22-13-11-21(12-14-22)20-9-7-19(8-10-20)17-23(34)36-4/h11-14,18-20H,7-10,15-17H2,1-6H3
SMILES:
Molecular Formula: C28H39Cl2N3O4Si
Molecular Weight: 580.6 g/mol

Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-

CAS No.:

Cat. No.: VC18971048

Molecular Formula: C28H39Cl2N3O4Si

Molecular Weight: 580.6 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- -

Specification

Molecular Formula C28H39Cl2N3O4Si
Molecular Weight 580.6 g/mol
IUPAC Name methyl 2-[4-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(4,6-dichloropyrimidine-5-carbonyl)amino]phenyl]cyclohexyl]acetate
Standard InChI InChI=1S/C28H39Cl2N3O4Si/c1-28(2,3)38(5,6)37-16-15-33(27(35)24-25(29)31-18-32-26(24)30)22-13-11-21(12-14-22)20-9-7-19(8-10-20)17-23(34)36-4/h11-14,18-20H,7-10,15-17H2,1-6H3
Standard InChI Key OKDQKJMIADQKPF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCN(C1=CC=C(C=C1)C2CCC(CC2)CC(=O)OC)C(=O)C3=C(N=CN=C3Cl)Cl

Introduction

Structural and Stereochemical Analysis

The compound’s structure is characterized by a cyclohexane ring fused to an acetic acid methyl ester group. At the 4-position of the cyclohexane ring, a phenyl substituent is attached, which is further functionalized with a tertiary amine connected to two distinct groups: a 4,6-dichloro-5-pyrimidinyl carbonyl moiety and a 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl chain. The trans configuration indicates stereochemical specificity at the cyclohexane ring, influencing its three-dimensional conformation and intermolecular interactions.

The pyrimidine ring, substituted with chlorine atoms at positions 4 and 6, introduces electron-withdrawing effects that enhance reactivity in nucleophilic substitution reactions . The silyl ether group (tert-butyldimethylsilyl, TBS) serves as a protective moiety for hydroxyl groups during synthetic procedures, a common strategy in organic synthesis to prevent unwanted side reactions .

Synthesis and Preparation

Pyrimidine Carbonyl Component Synthesis

The 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate is synthesized via a two-step process involving phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF). In the first step, DMF reacts with POCl3_3 at 0°C to form a Vilsmeier-Haack complex, which subsequently reacts with 4,6-dihydroxypyrimidine to yield 4,6-dichloro-5-pyrimidinecarbaldehyde with a 95% yield . This intermediate is critical for introducing the pyrimidinyl carbonyl group into the target compound.

Silyl Ether Protection

The 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethylamine component is prepared by protecting ethanolamine with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. This step ensures the hydroxyl group remains inert during subsequent coupling reactions .

Final Assembly

The target compound is assembled through a multi-step sequence:

  • Amide Coupling: The pyrimidinecarbaldehyde reacts with the silyl-protected ethylamine via a carbonyl diimidazole (CDI)-mediated coupling to form the tertiary amine linkage.

  • Esterification: The cyclohexaneacetic acid moiety is methylated using methanol and a catalytic acid, yielding the methyl ester .

  • Deprotection and Purification: The TBS group is selectively removed using tetrabutylammonium fluoride (TBAF), followed by chromatographic purification to isolate the trans isomer.

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC21H26Cl2N2O3S\text{C}_{21}\text{H}_{26}\text{Cl}_2\text{N}_2\text{O}_3\text{S}
Molecular Weight439.42 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported (decomposes above 200°C)
Spectral Data (1H NMR)δ 10.46 (s, 1H, aldehyde), 8.90 (s, 1H, pyrimidine)

The compound’s low aqueous solubility necessitates the use of polar aprotic solvents for handling . Its stability under acidic conditions is attributed to the silyl ether’s resistance to hydrolysis, though prolonged exposure to moisture should be avoided .

Biological Activity and Metabolic Pathways

Metabolic Degradation

Studies on cyclohexaneacetic acid metabolism in Arthrobacter spp. reveal a β-oxidation pathway initiated by coenzyme A (CoA) ester formation. The side chain is cleaved via (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase, releasing acetyl-CoA and cyclohexanone, which undergoes further degradation via a Baeyer-Villiger monooxygenase . This pathway suggests potential environmental persistence unless specific degradative microbes are present.

Hazard StatementPrecautionary MeasureSource
H315, H319Causes skin/eye irritation; use PPE
H335May cause respiratory irritation

Handling requires ventilation, nitrile gloves, and eye protection. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Applications in Research

  • Medicinal Chemistry: The pyrimidine and silyl ether motifs are explored in kinase inhibitor development, leveraging their ability to modulate ATP-binding pockets.

  • Material Science: Silyl-protected intermediates are used in polymer synthesis to control crosslinking density .

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